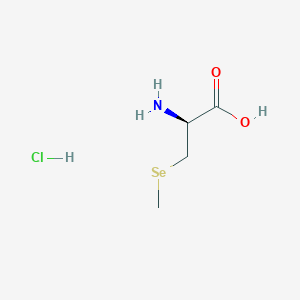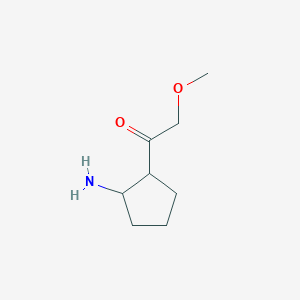
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one is an organic compound characterized by a cyclopentane ring substituted with an amino group and a methoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one typically involves the reaction of cyclopentanone with methoxyethanone under specific conditions. The process may include steps such as:
Formation of the Intermediate: Cyclopentanone reacts with a suitable amine to form an intermediate compound.
Methoxylation: The intermediate undergoes methoxylation to introduce the methoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: Affect signal transduction pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
- 2-(2-Aminocyclopentyl)ethan-1-ol
- N-(2-aminocyclopentyl)alkanoyl anilides
Comparison: 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-(2-aminocyclopentyl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO2/c1-11-5-8(10)6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3 |
Clé InChI |
CYDHKJAYRULFRD-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C1CCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)



![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)


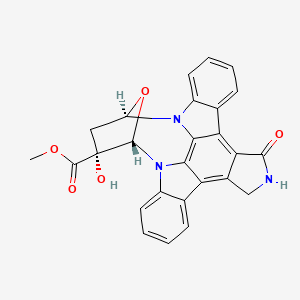

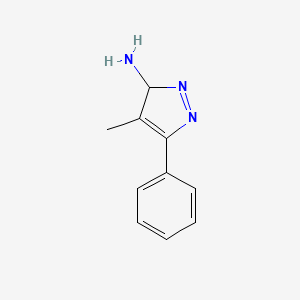
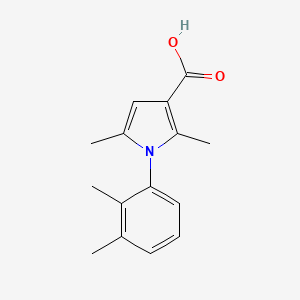
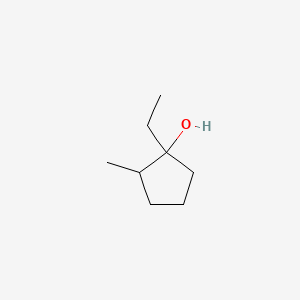
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
